1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of ethoxy and methoxy functional groups attached to phenyl rings, which are further connected through a urea linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted ureas, amines, and quinones .
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can be compared with other similar compounds such as:
1-(2-Methoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea: This compound has similar structural features but lacks the ethoxy group, which may result in different chemical and biological properties.
1-(2-Ethoxyphenyl)-3-[2-ethoxy-2-(2-ethoxyphenyl)ethyl]urea: This compound has ethoxy groups instead of methoxy groups, which can influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-25-17-12-8-6-10-15(17)21-19(22)20-13-18(24-3)14-9-5-7-11-16(14)23-2/h5-12,18H,4,13H2,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCAMJSNRFVROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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